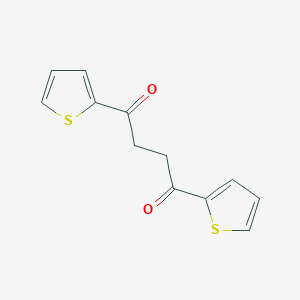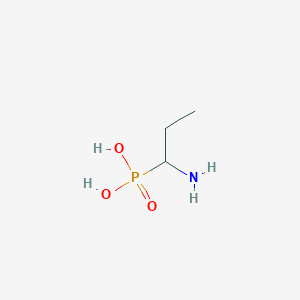
1-Chloro-2,5-dimethyl-3-nitrobenzene
Vue d'ensemble
Description
1-Chloro-2,5-dimethyl-3-nitrobenzene is a chemical compound commonly used in chemical research, pharmaceuticals, and dye manufacturing. It has a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 g/mol .
Synthesis Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Molecular Structure Analysis
1-Chloro-2,5-dimethyl-3-nitrobenzene contains a total of 20 bonds; 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .Chemical Reactions Analysis
A two-step mechanism has been proposed for electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis
Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Applications De Recherche Scientifique
In-situ Cryocrystallization Studies
The crystal structures of certain nitrobenzene derivatives, achieved through in-situ cryocrystallization, indicate weak C-H...O and π-π interactions present in their structures, suggesting potential applications in materials science for designing substances with specific crystal packing properties (Sparkes, Sage, & Yufit, 2014).
Isotopic Abundance Studies
Research on 1-Chloro-3-nitrobenzene (3-CNB) has explored the impact of biofield energy treatment on isotopic abundance ratios, which might alter physical, chemical, and thermal properties. These findings could be relevant for industrial applications where isotopic modification could influence the behavior of chemical intermediates (Trivedi et al., 2016).
Electrochemical Reductions
Studies on the electrochemical reductions of nitrobenzene derivatives have identified pathways to synthesize valuable organic intermediates, such as 1-nitro-2-vinylbenzene, which could be utilized in the synthesis of pharmaceuticals and agricultural chemicals (Du & Peters, 2010).
Microbial Degradation
The microbial degradation of chloronitrobenzenes by specific bacterial strains demonstrates the potential for bioremediation strategies to address environmental contamination by nitroaromatic compounds. This research highlights the capabilities of microorganisms to break down toxic chemicals into less harmful products (Shah, 2014).
Halogen Bonding and Thermal Vibrations
Investigations into the crystal structure and thermal properties of nitrobenzene derivatives have revealed insights into the molecular interactions and phase transitions of these compounds. Understanding these properties is crucial for the design of materials with desired thermal and mechanical characteristics (Mossakowska & Wójcik, 2007).
Catalysis and Chemical Synthesis
Research into the catalytic activities of nitrobenzene derivatives has uncovered applications in the synthesis of dyes, pharmaceuticals, and other fine chemicals. For example, the use of faujasite zeolites for nitrations highlights the role of these compounds in facilitating selective chemical transformations (Claridge et al., 2001).
Mécanisme D'action
Target of Action
The primary targets of 1-Chloro-2,5-dimethyl-3-nitrobenzene are aromatic compounds. The compound interacts with these targets through a process known as aromatic nucleophilic substitution .
Mode of Action
The mode of action involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Chloro-2,5-dimethyl-3-nitrobenzene involve the substitution reactions of aromatic compounds. The compound’s interaction with its targets leads to changes in the structure of the aromatic compounds, affecting their downstream effects .
Pharmacokinetics
Like other nitro compounds, it is expected to have specific adme (absorption, distribution, metabolism, and excretion) properties that impact its bioavailability .
Result of Action
The result of the action of 1-Chloro-2,5-dimethyl-3-nitrobenzene is the formation of substituted benzene rings. This occurs through the removal of a proton from the intermediate formed in the first step of the mode of action .
Action Environment
The action, efficacy, and stability of 1-Chloro-2,5-dimethyl-3-nitrobenzene can be influenced by various environmental factors. For instance, the reaction speed and product yield can be affected by the solvent used in the reaction .
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-2,5-dimethyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVFACWRHDRTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597814 | |
| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,5-dimethyl-3-nitrobenzene | |
CAS RN |
13711-22-3 | |
| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

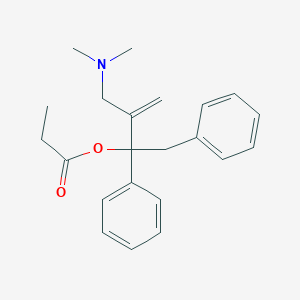
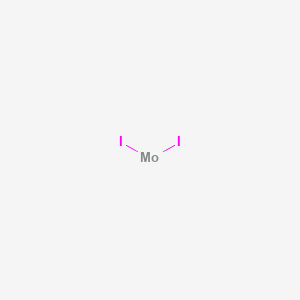
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
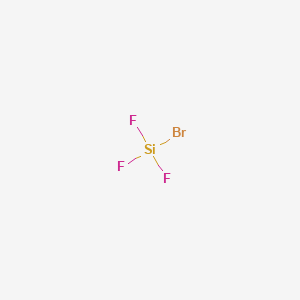

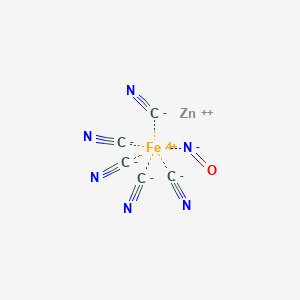
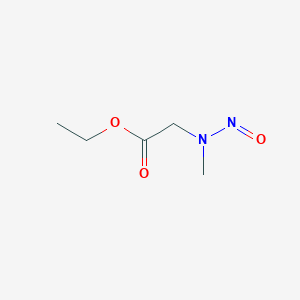

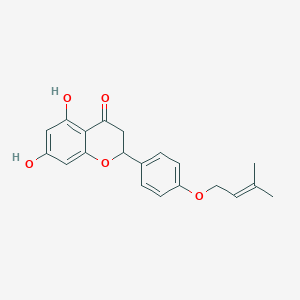
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)

